![molecular formula C14H12BrFN2O2S B5528339 4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5528339.png)
4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzenesulfonohydrazide
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Description
"4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzenesulfonohydrazide" is a derivative of benzylidenebenzohydrazide. It has been studied for its structural properties and potential applications in various fields, excluding drug use and dosage.
Synthesis Analysis
The synthesis of this compound involves a condensation reaction, as reported by Hussain et al. (2020). They described the preparation using 4-Bromobenzaldehyde and benzenesulphonylhydrazine, crystallizing the product in ethanol and yielding good results (Hussain et al., 2020).
Molecular Structure Analysis
The molecular structure of similar compounds, like derivatives of benzylidene-4-hydroxybenzohydrazide, has been analyzed using single-crystal X-ray diffraction, revealing various conformational and crystalline features (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).
Chemical Reactions and Properties
The compound is characterized by spectroscopic techniques such as 1H NMR, 13C NMR, FTIR, and UV-Vis, as described by Hussain et al. (2020). These techniques help in understanding the chemical reactions and properties of the compound, including its behavior in different environmental conditions (Hussain et al., 2020).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
4-bromo-N-[(E)-1-(4-fluorophenyl)ethylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10(11-2-6-13(16)7-3-11)17-18-21(19,20)14-8-4-12(15)5-9-14/h2-9,18H,1H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOOXJMKYJYEMT-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)Br)/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(E)-1-(4-fluorophenyl)ethylideneamino]benzenesulfonamide |
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